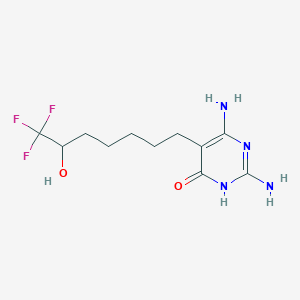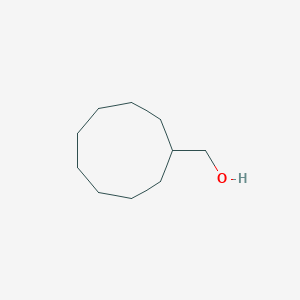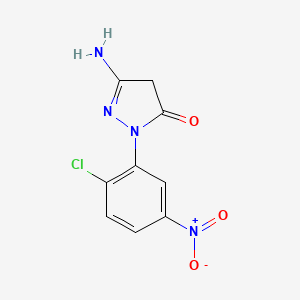
4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester is a complex organic compound that features a quinazoline core, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester typically involves multiple steps. One common route starts with the chlorosulfonation of 2,4-quinazolinediamine to produce 2,4-diamino-6-quinazolinesulfonyl chloride . This intermediate is then reacted with piperazine-1-carboxylic acid ethyl ester under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline core or the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl chloride intermediate stage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in folate metabolism, thereby exerting antibacterial or antimalarial effects . The sulfonyl group and quinazoline core are critical for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-quinazolinesulfonyl chloride: Shares the quinazoline and sulfonyl features but lacks the piperazine and carboxylic acid ethyl ester groups.
Quinacillin: A semisynthetic penicillin with a similar quinazoline core but different functional groups.
Uniqueness
4-(2,4-Diamino-quinazoline-6-sulfonyl)-piperazine-1-carboxylic acid ethyl ester is unique due to its combination of a quinazoline core, sulfonyl group, and piperazine ring, which confer specific chemical properties and biological activities not found in other similar compounds.
Properties
CAS No. |
92144-25-7 |
|---|---|
Molecular Formula |
C15H20N6O4S |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 4-(2,4-diaminoquinazolin-6-yl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H20N6O4S/c1-2-25-15(22)20-5-7-21(8-6-20)26(23,24)10-3-4-12-11(9-10)13(16)19-14(17)18-12/h3-4,9H,2,5-8H2,1H3,(H4,16,17,18,19) |
InChI Key |
WNURERGSLOPXLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909662.png)

![3-(1,3-Dihydro-2-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909666.png)



![N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B12909683.png)
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12909684.png)

![4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one](/img/structure/B12909700.png)




